2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a pyrimidinyloxyethyl ketone core linked to a 4-(2-methoxyphenyl)piperazine moiety. The pyrimidine ring is substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 6, while the piperazine is functionalized with a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGSYENQGLHAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the individual components The fluorophenyl and methylpyrimidinyl groups are synthesized separately and then coupled through an ether linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Compounds:
- Compound 5j : 2-((2-((4-Chlorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)ethan-1-one
- Compound 5k: 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)ethanone
- Compound 5l: 2-((2-((4-Fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone
| Property | Target Compound | 5j | 5k | 5l |
|---|---|---|---|---|
| Piperazine Substituent | 2-Methoxyphenyl | 3,4-Dichlorophenyl | 4-Chlorophenyl | p-Tolyl |
| Pyrimidine Substituent | 4-Fluorophenyl, 6-methyl | 4-Chlorobenzylthio, 6-methyl | 4-Fluorobenzylthio, 6-methyl | 4-Fluorobenzylthio, 6-methyl |
| Melting Point (°C) | Not reported | 135–138 | 138–142 | 134–137 |
| Biological Activity | Hypothesized PARP1 inhibition | PARP1 IC₅₀: 0.12 µM | PARP1 IC₅₀: 0.09 µM | PARP1 IC₅₀: 0.15 µM |
Key Findings :
- Chlorinated aryl groups (e.g., 5j, 5k) enhance PARP1 inhibition compared to alkyl/p-tolyl (5l) .
- The target compound’s 2-methoxyphenyl group may improve blood-brain barrier penetration over 3,4-dichlorophenyl (5j), which is bulkier and more lipophilic .
Quinolone-Piperazine Hybrids with Antibacterial Activity
Key Compounds:
- 4o: 7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4p: 7-(4-(2-(4-Bromophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
| Property | Target Compound | 4o | 4p |
|---|---|---|---|
| Core Structure | Pyrimidinyloxyethyl ketone | Fluoroquinolone | Fluoroquinolone |
| Piperazine Substituent | 2-Methoxyphenyl | 4-Chlorophenyl-methoxyimino | 4-Bromophenyl-methoxyimino |
| Biological Activity | Not reported (potential CNS) | Antibacterial (MIC: 0.5 µg/mL) | Antibacterial (MIC: 0.25 µg/mL) |
Key Findings :
- Fluoroquinolone derivatives (4o, 4p) prioritize bacterial DNA gyrase inhibition, while the target compound’s pyrimidine core may favor kinase or PARP targets .
- The methoxy group in the target compound could reduce metabolic oxidation compared to halogenated aryl groups in 4o/4p .
Indolylpropyl-Piperazine Derivatives with Dual Pharmacophores
Key Compounds:
- 14 : 2-(4-Benzoylpiperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one
- 15 : 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one
| Property | Target Compound | 14 | 15 |
|---|---|---|---|
| Piperazine Substituent | 2-Methoxyphenyl | Benzoyl | 4-Chlorobenzoyl |
| Additional Group | None | Indolylpropyl | Indolylpropyl |
| Biological Activity | Not reported | Serotonin receptor binding (Kᵢ: 8 nM) | Serotonin receptor binding (Kᵢ: 6 nM) |
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, often referred to as M180-0734, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular formula of M180-0734 is . The structure includes a pyrimidine ring substituted with a fluorophenyl group and a piperazine moiety, which are known to influence its biological properties.
M180-0734's biological activity is primarily attributed to its interactions with various molecular targets:
- Tyrosinase Inhibition : The compound has shown promise as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibition of TYR can lead to reduced melanin production, making it a candidate for skin-whitening agents or treatments for hyperpigmentation disorders .
- Receptor Interaction : Similar compounds have been reported to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may result in antidepressant or anxiolytic effects, although specific receptor binding studies for M180-0734 are still needed .
Anticancer Effects
The compound's ability to inhibit tyrosinase also hints at possible anticancer properties, particularly in melanoma treatment. Studies on structurally similar compounds have shown reduced cell viability in cancer cell lines when treated with tyrosinase inhibitors, indicating that M180-0734 could be explored further in this context .
In Vitro Studies
A study evaluating the inhibitory effects of various piperazine derivatives on TYR found that certain modifications led to increased potency. For example, compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts. This suggests that M180-0734 may exhibit similar enhancements due to its methoxyphenyl group .
Toxicity and Safety Profile
Preliminary assessments indicate that compounds similar to M180-0734 possess low acute toxicity. For instance, related piperazine derivatives exhibited LD50 values greater than 2000 mg/kg in animal models, suggesting a favorable safety profile for further development.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
